molecular formula C24H26N2O5 B15039775 5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B15039775
M. Wt: 422.5 g/mol
InChI Key: YKRUTOVBFMGPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves several steps. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the reaction of 3-ethyl-5-methylphenol with ethylene oxide to form 3-ethyl-5-methylphenoxyethanol. This intermediate can then be reacted with 3-hydroxybenzaldehyde to form the corresponding benzylidene derivative. Finally, the benzylidene derivative is reacted with 1,3-dimethylbarbituric acid under acidic conditions to yield the target compound .

Chemical Reactions Analysis

5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

Scientific Research Applications

5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

When compared to similar compounds, 5-({3-[2-(3-Ethyl-5-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

5-[[3-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C24H26N2O5/c1-5-17-11-16(2)12-20(13-17)31-10-9-30-19-8-6-7-18(14-19)15-21-22(27)25(3)24(29)26(4)23(21)28/h6-8,11-15H,5,9-10H2,1-4H3

InChI Key

YKRUTOVBFMGPPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.